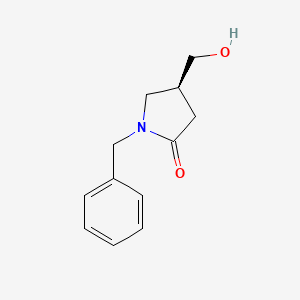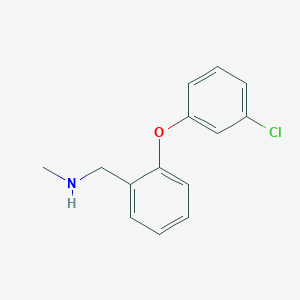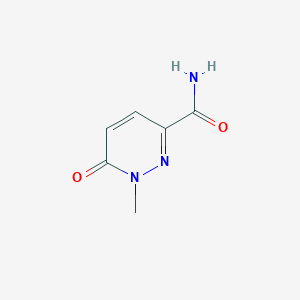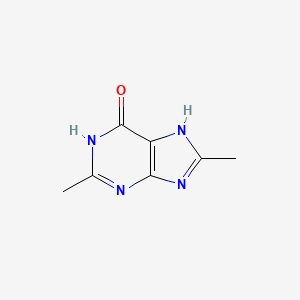![molecular formula C7H4ClN3O B13924086 [1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride](/img/structure/B13924086.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride consists of a triazole ring fused to a pyridine ring, with a carbonyl chloride functional group attached at the third position of the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be synthesized through various methods. One common method involves the cyclodehydration of acylated 2-hydrazinopyridines . Another method includes the oxidative cyclization of 2-pyridylhydrazones . These reactions typically require specific reagents and conditions, such as the use of iodine or other oxidizing agents.
Industrial Production Methods: In an industrial setting, the synthesis of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride may involve a one-pot, two-step process. This process includes the condensation of aldehydes with 2-hydrazinopyridine in ethanol, followed by iodine-induced oxidative cyclization . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The carbonyl chloride group can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as c-Met and VEGFR-2 by binding to their active sites . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a valuable tool in overcoming drug resistance .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride can be compared with other triazolopyridine derivatives, such as:
- 1,2,4-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[1,5-a]pyridine
- 1,2,3-Triazolo[4,5-b]pyridine
These compounds share a similar core structure but differ in the position and nature of the substituents. The unique carbonyl chloride group in 1,2,4-Triazolo[4,3-a]pyridine-3-carbonyl chloride provides distinct reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-a]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H |
Clé InChI |
BNRIRHAYRIIXEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,3S,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13924025.png)
![2-morpholino-2-oxoethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13924035.png)







![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
